(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone
Brand Name: Vulcanchem
CAS No.: 851863-71-3
VCID: VC5002763
InChI: InChI=1S/C18H18N2OS/c1-14-6-5-9-16(12-14)17(21)20-11-10-19-18(20)22-13-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3
SMILES: CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3
Molecular Formula: C18H18N2OS
Molecular Weight: 310.42

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

CAS No.: 851863-71-3

Cat. No.: VC5002763

Molecular Formula: C18H18N2OS

Molecular Weight: 310.42

* For research use only. Not for human or veterinary use.

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone - 851863-71-3

Specification

CAS No. 851863-71-3
Molecular Formula C18H18N2OS
Molecular Weight 310.42
IUPAC Name (2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-methylphenyl)methanone
Standard InChI InChI=1S/C18H18N2OS/c1-14-6-5-9-16(12-14)17(21)20-11-10-19-18(20)22-13-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3
Standard InChI Key PCBYQKVGFZSFSV-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3

Introduction

Synthesis Methods

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone would likely involve multiple steps similar to those used for its analogs:

  • Formation of the Dihydroimidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

  • Introduction of the Benzylthio Group: This step often involves the nucleophilic substitution of a benzyl halide with a thiol group, facilitated by a base such as sodium hydride or potassium carbonate.

  • Attachment of the m-Tolyl Methanone Moiety: This can be done via a Friedel-Crafts acylation reaction, where the dihydroimidazole intermediate reacts with an m-toluoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Potential Applications

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightPotential Applications
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanoneC17H15FN2OS314.38 g/molEnzyme inhibitor, receptor modulator, therapeutic effects
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanoneC18H18N2OSEstimated 314 g/molPotential therapeutic effects, enzyme inhibition

Research Findings

While specific research findings on (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone are not available, compounds with similar structures have shown promise in biological applications. For example, derivatives containing imidazole and sulfonamide moieties have demonstrated anticancer activity .

Future Directions

Future research should focus on synthesizing (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone and evaluating its biological activity, including potential therapeutic effects and interactions with biological targets. This could involve in vitro studies to assess its efficacy and safety profile.

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